molecular formula C10H7F3O2 B14767304 3-Acetyl-5-(trifluoromethyl)benzaldehyde

3-Acetyl-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14767304
M. Wt: 216.16 g/mol
InChI Key: RELHRKRPXNHKBI-UHFFFAOYSA-N
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Description

3-Acetyl-5-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative featuring an acetyl group (-COCH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. The acetyl group is electron-withdrawing, enhancing the electrophilicity of the aldehyde moiety, while the -CF₃ group further stabilizes the aromatic system through its inductive effects. This compound is of interest in organic synthesis, particularly in reactions such as aldol condensations or nucleophilic aromatic substitutions (SNAr), where electronic and steric factors dictate reactivity .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

3-acetyl-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H7F3O2/c1-6(15)8-2-7(5-14)3-9(4-8)10(11,12)13/h2-5H,1H3

InChI Key

RELHRKRPXNHKBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the acetyl and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 3-Acetyl-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Acetyl-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Electronic Effects : The acetyl group in the target compound significantly increases the electrophilicity of the aldehyde compared to methyl or methoxy substituents. This makes it more reactive in nucleophilic additions (e.g., aldol reactions) .
  • Steric Considerations : Bulky groups like benzyloxy (C2) or pyridyl (C4) in analogs reduce accessibility to the aldehyde, whereas the acetyl group (C3) offers a balance between electronic activation and steric feasibility .
  • Commercial Status : Derivatives like 3-methyl-5-(trifluoromethyl)benzaldehyde are discontinued, suggesting specialized applications for the acetylated variant .

Functional Group Compatibility

  • Aldol Reactivity: The acetyl group’s electron-withdrawing nature promotes enolate formation, a critical step in aldol condensations. In contrast, methoxy or methyl substituents are less effective at stabilizing enolates .
  • SNAr Reactions : The -CF₃ group at C5 activates the ring toward nucleophilic displacement at adjacent positions (e.g., C4 or C6), a feature shared with 2-methoxy-5-(trifluoromethyl)benzaldehyde .

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